

potential off-target effects of Leucettinib-21

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Compound of Interest

Compound Name: **Leucettinib-21**

Cat. No.: **B12389899**

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Technical Support Center: Leucettinib-21

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving **Leucettinib-21**, a potent inhibitor of DYRK1A kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Leucettinib-21**?

Leucettinib-21 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).^{[1][2][3][4]} It is being investigated as a therapeutic candidate for Down syndrome and Alzheimer's disease due to the role of DYRK1A in these conditions.^{[1][2][3][4][5]}

Q2: What are the known off-target effects of **Leucettinib-21**?

While **Leucettinib-21** is a potent inhibitor of DYRK1A, it also exhibits inhibitory activity against other kinases, which may contribute to its overall biological effects.^{[1][2][3][4]} The most significant off-targets belong to the Cdc2-like kinase (CLK) family, particularly CLK1, CLK2, and CLK4.^[1] It also shows weaker inhibition of DYRK1B and GSK-3 β .^[1]

Q3: Is there a negative control available for **Leucettinib-21**?

Yes, iso-**Leucettinib-21** is a kinase-inactive isomer of **Leucettinib-21** and serves as an excellent negative control for cellular experiments.^{[1][2][6]} This isomer has an IC50 for

DYRK1A greater than 10 μ M and does not inhibit the phosphorylation of known DYRK1A substrates in cells.[6]

Q4: How can I confirm that **Leucettinib-21** is engaging its target in my cellular experiments?

Target engagement can be confirmed using several methods:

- Western Blotting: Assess the phosphorylation status of known downstream substrates of DYRK1A, such as Tau at Thr212 or Cyclin D1 at Thr286.[1][3][4][7] A reduction in phosphorylation at these sites upon treatment with **Leucettinib-21** indicates target engagement.
- Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of DYRK1A in the presence of **Leucettinib-21** provides direct evidence of target engagement in a cellular context.[1]

Troubleshooting Guide

Issue 1: Unexpected or inconsistent cellular phenotype observed.

- Question: My cells are exhibiting a phenotype (e.g., altered morphology, unexpected changes in a signaling pathway) that doesn't align with the known functions of DYRK1A. Could this be an off-target effect?
- Answer and Troubleshooting Steps:
 - Confirm On-Target Inhibition: First, verify that you are observing inhibition of DYRK1A at the concentrations used. Perform a Western blot to check the phosphorylation of a known DYRK1A substrate (e.g., p-Tau Thr212, p-Cyclin D1 Thr286).
 - Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than the IC50 for DYRK1A inhibition, it may be due to an off-target.
 - Utilize the Negative Control: Repeat the experiment using the kinase-inactive isomer, iso-**Leucettinib-21**, at the same concentrations. If the phenotype persists with **Leucettinib-21**

but not with iso-**Leucettinib-21**, it is likely a kinase-dependent effect, though it could still be an off-target. If the phenotype is observed with both, it may be due to a non-kinase-related effect of the compound scaffold.

- Consider Off-Target Kinases: The observed phenotype could be due to the inhibition of CLK family kinases. Review the known functions of CLK1, CLK2, and CLK4 in your experimental system.

Issue 2: Discrepancy between biochemical and cellular assay results.

- Question: **Leucettinib-21** shows high potency in my in vitro kinase assay, but the cellular effects are much weaker or require higher concentrations. What could be the reason?
- Answer and Troubleshooting Steps:
 - Cell Permeability: The compound may have limited permeability across the cell membrane. Consider using a different cell line or performing permeabilization experiments.
 - Compound Stability: **Leucettinib-21** may be metabolized or degraded within the cell. Ensure you are using freshly prepared solutions and consider a time-course experiment to assess the duration of inhibition.
 - Efflux Pumps: The cells may be actively transporting the compound out via efflux pumps. The use of efflux pump inhibitors could help to clarify this.
 - Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the K_m of the kinase, while intracellular ATP levels are typically much higher. This can lead to a rightward shift in the IC_{50} in cellular assays for ATP-competitive inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of **Leucettinib-21**

Kinase Target	IC50 (nM)	Assay Type
DYRK1A	2.4	Radiometric
DYRK1B	~7.2	Radiometric
DYRK2	>100	Radiometric
DYRK3	>100	Radiometric
DYRK4	>100	Radiometric
CLK1	12	Radiometric
CLK2	33	Radiometric
CLK3	232	Radiometric
CLK4	5	Radiometric
GSK-3 β	2000	Radiometric
CDK5/p25	>1000	Radiometric
CK1 ϵ	>1000	Radiometric
iso-Leucettinib-21	>10,000	Radiometric

Data synthesized from published literature.[\[1\]](#)

Experimental Protocols

Radiometric Kinase Assay (for DYRK1A)

Objective: To determine the in vitro inhibitory activity of **Leucettinib-21** against DYRK1A.

Methodology:

- Prepare a reaction mixture containing recombinant human DYRK1A enzyme, a specific peptide substrate (e.g., RRRFRPASPLRGPPK), and assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

- Add serial dilutions of **Leucettinib-21** or vehicle control (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding [γ -³³P]ATP at a concentration close to the Km for DYRK1A.
- Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
- Stop the reaction by adding 3% phosphoric acid.
- Spot the reaction mixture onto a phosphocellulose filter mat.
- Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Leucettinib-21** concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

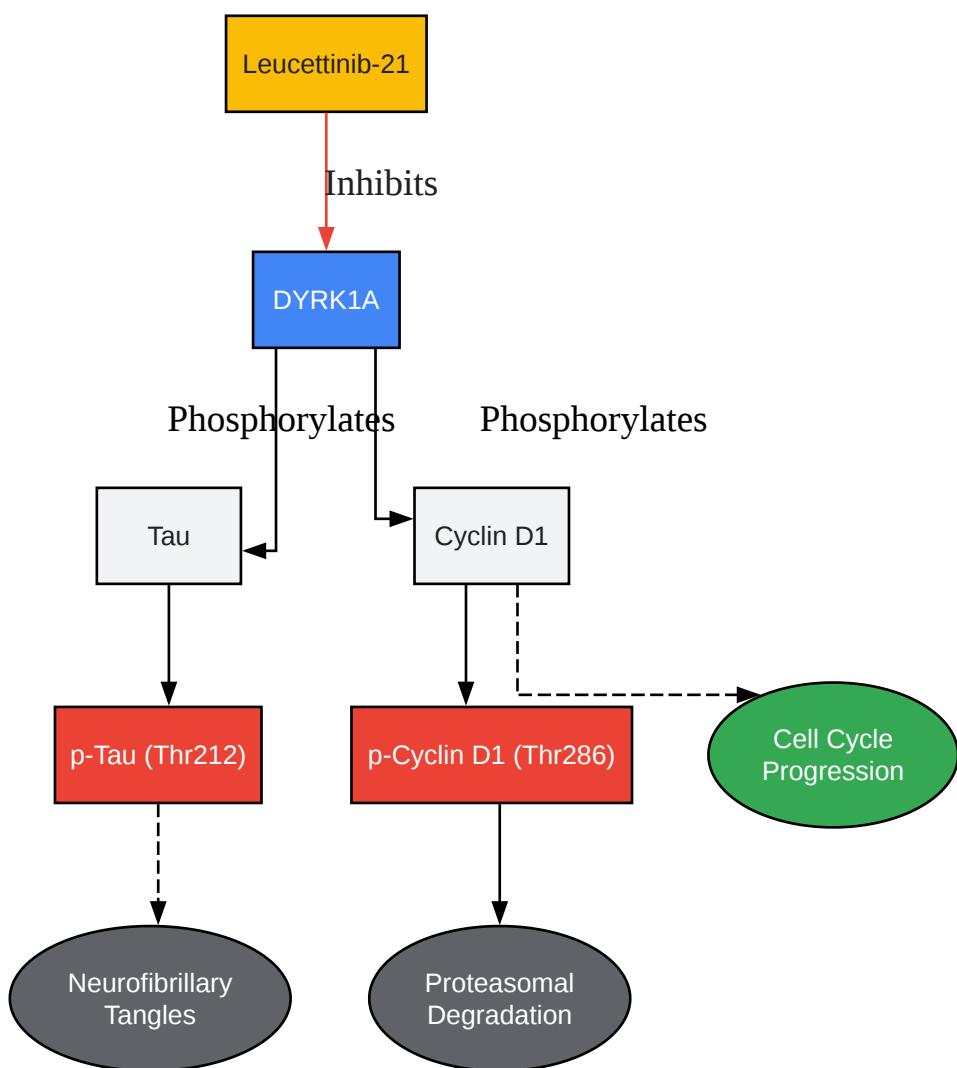
Objective: To confirm the engagement of **Leucettinib-21** with DYRK1A in intact cells.

Methodology:

- Culture cells (e.g., SH-SY5Y or HT-22) to approximately 80% confluency.
- Treat the cells with **Leucettinib-21** at the desired concentration (e.g., 10x the cellular IC50) or vehicle control (DMSO) and incubate at 37°C for 1-2 hours.
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

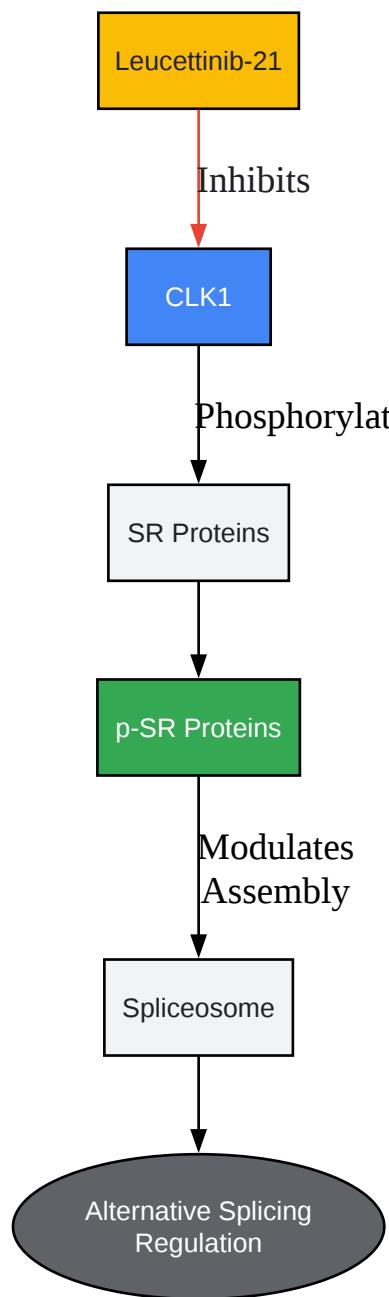
- Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Collect the supernatant (soluble fraction) and determine the protein concentration.
- Analyze the amount of soluble DYRK1A in each sample by Western blotting using a specific anti-DYRK1A antibody.
- Quantify the band intensities and plot the percentage of soluble DYRK1A against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the **Leucettinib-21**-treated samples indicates target stabilization and engagement.

Visualizations

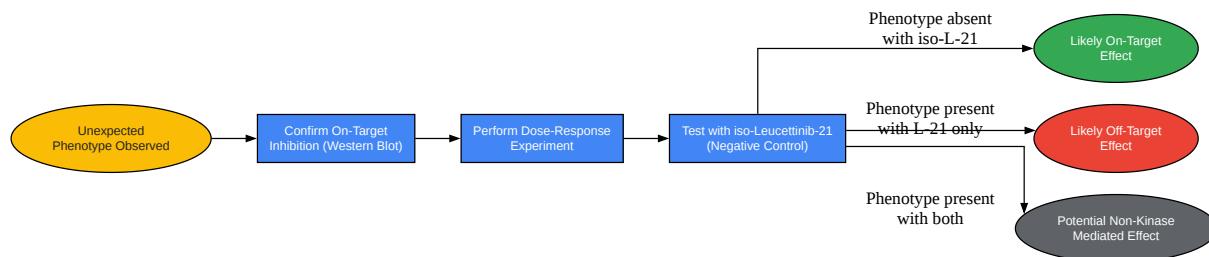


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Caption: Simplified signaling pathway of DYRK1A and its inhibition by **Leucettinib-21**.

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Caption: Off-target effect of **Leucettinib-21** on the CLK1-mediated splicing pathway.



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Caption: Troubleshooting workflow for unexpected cellular phenotypes with **Leucettinib-21**.

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